tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate
Description
tert-Butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate is a bicyclic carbamate derivative featuring a spiro[3.3]heptane core. This compound is characterized by its stereochemistry (1R,4r,6R configuration) and the presence of a tert-butoxycarbonyl (Boc) protecting group on the amine. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. The spirocyclic scaffold imparts conformational rigidity, which can enhance binding specificity and metabolic stability in drug candidates .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[(7R)-2-aminospiro[3.3]heptan-7-yl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-5-12(9)6-8(13)7-12/h8-9H,4-7,13H2,1-3H3,(H,14,15)/t8?,9-,12?/m1/s1 |
InChI Key |
YQXBVCBCBXDETB-NBBOBHDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC12CC(C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC12CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Various nucleophiles such as amines or thiols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or other functionalized products.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a unique scaffold that can be incorporated into various chemical entities.
Biology: The compound’s rigid structure makes it a valuable tool in the study of protein-ligand interactions. It can be used to design ligands that fit into specific protein binding sites, aiding in the development of new drugs and therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure can enhance the pharmacokinetic and pharmacodynamic properties of drugs, making them more effective and selective.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. The compound can act as an inhibitor or activator, depending on the target and the nature of the interaction. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to structurally related carbamates with variations in ring systems, substituents, and stereochemistry. Key analogs include:
Key Observations :
- Ring Systems: The target compound’s spiro[3.3]heptane core offers a compact, rigid framework distinct from bicyclo[2.2.1]heptane (e.g., CAS 2101335-28-6) or larger spiro systems like spiro[3.5]nonane (CAS 163271-08-7). Smaller spiro systems (e.g., spiro[2.4]heptane) reduce steric bulk but may limit conformational diversity .
- Substituents: Methyl or fluorine groups (e.g., CAS 1799311-98-0) can enhance lipophilicity and metabolic stability, whereas free amines (e.g., N-(2-aminospiro[3.3]hept-6-yl)carbamate) are more reactive but require protection for synthetic utility .
Biological Activity
Chemical Identity
tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate is an organic compound with the molecular formula and a molar mass of approximately 226.32 g/mol. Its CAS number is 1239589-52-6, and it is known for its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H22N2O2 |
| Molar Mass | 226.32 g/mol |
| Density | 1.09 g/cm³ (predicted) |
| Melting Point | 119 °C (in ethanol) |
| Boiling Point | 345.1 °C (predicted) |
| pKa | 12.38 (predicted) |
Biological Activity
Mechanism of Action
The biological activity of this compound has been explored primarily in relation to its neuroprotective properties and potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease (AD). The compound appears to interact with multiple molecular targets involved in amyloidogenesis and neuroinflammation.
Neuroprotective Effects
Research indicates that compounds structurally related to this compound exhibit protective effects against amyloid-beta (Aβ) toxicity in neuronal cells. For instance, studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in astrocytes exposed to Aβ .
Case Studies and Research Findings
-
In Vitro Studies :
- In cell culture models, compounds with similar structures demonstrated significant inhibition of Aβ aggregation and reduced astrocyte cell death induced by Aβ . The protective effect was noted to be moderate, suggesting that while these compounds can mitigate some neurotoxic effects, they may not fully prevent cell death.
- In Vivo Studies :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
